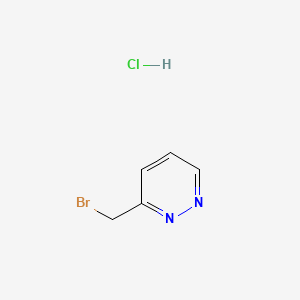

![molecular formula C10H15N3OS B596138 2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 1286047-33-3](/img/structure/B596138.png)

2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

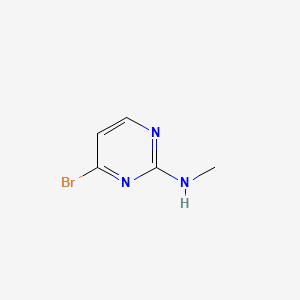

“2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one” is a chemical compound with the molecular formula C10H15N3OS and a molar mass of 225.31 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 1.26±0.1 g/cm3 . The boiling point is predicted to be 420.7±45.0 °C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

Benzothiazole derivatives are pivotal in medicinal chemistry, showcasing a broad spectrum of biological activities that make them potential therapeutic agents. Their applications span across various pharmacological fields, including anticancer, antimicrobial, anti-inflammatory, and antiviral therapies. The synthesis and structural properties of these compounds are critical in the development of new drugs with enhanced efficacy and reduced toxicity. For instance, derivatives like 2-(thio)ureabenzothiazoles (TBT and UBT) demonstrate promising results in treating rheumatoid arthritis and systemic lupus erythematosus, along with fungicidal and herbicidal properties (M. Rosales-Hernández et al., 2022). Similarly, guanidinobenzazoles, related compounds, show potential in cytotoxic and cell proliferation inhibition, further validating the therapeutic significance of benzothiazole derivatives (M. Rosales-Hernández et al., 2022).

Material Science

In the realm of material science, benzothiazole derivatives contribute to the development of innovative materials with unique properties. For instance, polymers based on divalent metal salts of p-aminobenzoic acid, which share structural similarities with benzothiazole compounds, exhibit remarkable mechanical strength and thermal stability, finding applications in advanced technologies (H. Matsuda, 1997). This underscores the versatility of benzothiazole-related structures in synthesizing materials with potentially groundbreaking applications.

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .

Mode of Action

Thiazole derivatives can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors. They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .

Biochemical Pathways

They act as fibrinogenic receptor antagonists with antithrombotic activity, and as new bacterial DNA gyrase B inhibitors .

Pharmacokinetics

The compound’s solubility and lipophilicity, which can impact its bioavailability, are mentioned .

Result of Action

Some thiazole derivatives have shown anticancer efficacy against certain cell lines .

Eigenschaften

IUPAC Name |

2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,12H,2-5H2,1H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCPEKBIHMIJSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1=O)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735287 |

Source

|

| Record name | 2-Amino-6-(propylamino)-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286047-33-3 |

Source

|

| Record name | 2-Amino-6-(propylamino)-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B596055.png)

![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)

![Cyclopropanecarboxaldehyde, 2-(1,3,5-hexatrienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)](/img/no-structure.png)

![(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene](/img/structure/B596072.png)

![7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione](/img/structure/B596074.png)

![[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B596078.png)